4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine

Antiproliferative NCI-60 screening Leukemia

4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine scaffold class, a privileged structure extensively exploited in medicinal chemistry for ATP-competitive kinase inhibitor design. With a molecular formula of C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol, this compound features a reactive 4-chloro leaving group for nucleophilic aromatic substitution (SNAr) and an N5-(2-methoxyethyl) substituent that modulates solubility and conformational properties.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 919278-16-3
Cat. No. B3167417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
CAS919278-16-3
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C(=NC=N2)Cl
InChIInChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(13)9(10)12-6-11-7/h2-3,6H,4-5H2,1H3
InChIKeyJKCWKZMRCKHVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3): Core Intermediate for Kinase-Targeted Library Synthesis


4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine scaffold class, a privileged structure extensively exploited in medicinal chemistry for ATP-competitive kinase inhibitor design [1]. With a molecular formula of C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol, this compound features a reactive 4-chloro leaving group for nucleophilic aromatic substitution (SNAr) and an N5-(2-methoxyethyl) substituent that modulates solubility and conformational properties [2]. It is commercially available as a research intermediate with purity specifications of 97% by HPLC .

Why Generic Pyrrolo[3,2-d]pyrimidine Intermediates Cannot Substitute 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine in Lead Optimization


Indiscriminate substitution of pyrrolo[3,2-d]pyrimidine intermediates during structure–activity relationship (SAR) exploration is contraindicated because the N5 substituent is a critical determinant of both antiproliferative potency and target engagement [1]. In a systematic study of N5-substituted pyrrolo[3,2-d]pyrimidines against the NCI-60 human tumor cell line panel, N5 substitution reduced the EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold relative to unsubstituted analogs, with the magnitude of improvement being strictly substituent-dependent [1]. Furthermore, the 4-chloro handle is essential for divergent late-stage functionalization via SNAr; replacing it with a pre-installed amine eliminates the modularity required for parallel library synthesis [2]. Consequently, the specific pairing of the 4-chloro group with the N5-(2-methoxyethyl) chain in CAS 919278-16-3 constitutes a non-interchangeable synthetic node whose substitution pattern directly governs downstream biological readout.

Quantitative Differentiation Evidence for 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3)


N5-Substitution Drives Up to 7-Fold Potency Gain in Leukemia Cells Versus Unsubstituted Pyrrolo[3,2-d]pyrimidine Scaffold

In a focused SAR study of N5-substituted pyrrolo[3,2-d]pyrimidines, introduction of substituents at the N5 position of the pyrrole ring reduced the EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold compared to the unsubstituted parent scaffold, indicating that N5 functionalization is a critical vector for enhancing antiproliferative activity [1]. While the exact magnitude for the (2-methoxyethyl) substituent itself was not individually reported in this dataset, the study firmly establishes that N5 substitution—as present in CAS 919278-16-3—is a pharmacologically relevant structural feature capable of producing substantial potency improvements, providing a mechanistic rationale for selecting N5-substituted intermediates over the simpler 5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) [1].

Antiproliferative NCI-60 screening Leukemia

4-Chloro Handle Enables Late-Stage Diversification into Nanomolar-Active N5-Substituted-4-Amino Microtubule Targeting Agents

The 4-chloro substituent on pyrrolo[3,2-d]pyrimidine intermediates serves as the essential synthetic handle for generating 4-amino derivatives with potent microtubule-targeting activity. Pavana et al. demonstrated that N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines—synthesized via SNAr displacement of the 4-chloro group—exhibited one- to two-digit nanomolar IC₅₀ values against cancer cell lines, with lead compound 11 achieving statistically significant tumor growth inhibition in three xenograft models (MDA-MB-435, MDA-MB-231, and NCI/ADR-RES) compared to controls when administered as the water-soluble HCl salt [1]. CAS 919278-16-3, bearing both the requisite 4-chloro leaving group and an N5-alkyl substituent, is structurally pre-configured for this validated synthetic trajectory. In contrast, intermediates lacking the 4-chloro group (e.g., 4-hydroxy or 4-amino pre-functionalized analogs) cannot be diversified through this established pathway to access the same bioactive chemotype [1].

Microtubule depolymerization Xenograft efficacy Multi-drug resistance

Methoxyethyl Side Chain Enhances Solubility Relative to Unsubstituted or Bulky Aromatic N5 Analogs

Technical datasheets note that the 2-methoxyethyl side chain on the N5 position of CAS 919278-16-3 may improve solubility compared to unsubstituted or highly lipophilic N5-aromatic analogs, facilitating its use in diverse polar reaction media [1]. This is consistent with the computed physicochemical profile: the methoxyethyl group contributes three hydrogen bond acceptor sites, a topological polar surface area (TPSA) of 39.9 Ų, and an XLogP3 value of 1.1, placing it within favorable drug-like space [2]. By comparison, common N5-unsubstituted analogs such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) lack the polar heteroatom contributions of the methoxyethyl chain, while N5-benzyl substituted intermediates (e.g., 5-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine) carry additional lipophilicity that may reduce aqueous solubility and complicate downstream handling in aqueous-phase reactions or biological assays [2].

Solubility Drug-likeness Formulation

Commercially Defined Purity Baseline (97%) Reduces Quality Uncertainty in Procurement Decisions

CAS 919278-16-3 is commercially supplied with a documented purity specification of 97% (HPLC) from major chemical suppliers . Alternative N5-substituted pyrrolo[3,2-d]pyrimidine intermediates in the same class frequently carry lower or undefined purity specifications, introducing a source of experimental variability in multi-step synthesis. For instance, the closely related isomer 4-chloro-5-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1792190-57-8) is listed on chemical databases without a publicly confirmed purity specification, creating procurement ambiguity . The explicit 97% purity benchmark for CAS 919278-16-3 provides a quality anchor that supports reproducible synthetic outcomes and reduces the risk of introducing unidentified impurities that could interfere with subsequent biological assays in kinase inhibitor discovery programs.

QC specification Reproducibility Library synthesis

Optimal Application Scenarios for Procuring 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3)


Divergent Parallel Synthesis of N5-Substituted-4-Amino Pyrrolo[3,2-d]pyrimidine Libraries for Anticancer Screening

CAS 919278-16-3 is ideally suited as the core intermediate for generating focused libraries of 4-amino-N5-substituted pyrrolo[3,2-d]pyrimidines via SNAr amination with diverse amine building blocks. The Pavana et al. study established that N5-substituted-4-amino derivatives in this series achieve one- to two-digit nanomolar IC₅₀ values across multiple cancer cell lines, with compound 11 demonstrating in vivo tumor growth inhibition in three xenograft models [1]. By procuring CAS 919278-16-3 as the common late-stage diversification point, medicinal chemistry teams can efficiently explore amine diversity space while maintaining the N5-(2-methoxyethyl) substituent that contributes favorable physicochemical properties (XLogP3 = 1.1; TPSA = 39.9 Ų) [2].

Kinase Inhibitor Lead Optimization Leveraging the N5 Vector for Potency Enhancement

The Cawrse et al. study demonstrated that N5 substitution on the pyrrolo[3,2-d]pyrimidine scaffold can reduce EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold [1]. For kinase inhibitor programs—where the pyrrolo[3,2-d]pyrimidine core is a recognized adenine bioisostere targeting the ATP-binding pocket of kinases including EGFR, HER2, VEGFR2, and CDK2—procurement of CAS 919278-16-3 provides an intermediate that already incorporates this potency-enhancing N5 modification [2]. This eliminates the need for a separate N5 alkylation step from the unsubstituted 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6), reducing synthetic step count and potential yield losses, while ensuring that the critical N5 vector is in place for SAR studies [1].

Microtubule-Targeting Agent Development with Predicted Multi-Drug Resistance Circumvention

The conformational properties conferred by N5 substitution have been linked to the ability of pyrrolo[3,2-d]pyrimidine-4-amines to circumvent clinically relevant drug resistance mechanisms, including P-glycoprotein expression and βIII-tubulin upregulation [1]. Starting from CAS 919278-16-3, researchers can prepare 4-amino derivatives through direct SNAr chemistry and evaluate them in multi-drug resistant (MDR) cell line panels such as NCI/ADR-RES, where compound 11 from the Pavana series demonstrated significant in vivo efficacy without indications of animal toxicity [1]. This application is particularly valuable for groups developing next-generation microtubule depolymerizers intended to address taxane and vinca alkaloid resistance, a major unmet need in clinical oncology [1].

Reproducible Scale-Up for Preclinical Candidate Advancement with Defined Quality Specifications

For projects transitioning from hit-to-lead into preclinical candidate nomination, CAS 919278-16-3 offers a commercially defined purity of 97% (HPLC), providing a quality-controlled starting point that satisfies the documentation requirements for IND-enabling studies and technology transfer to CRO/CDMO partners [1]. The availability of a verified MDL number (MFCD17012990) and PubChem CID (765207) further supports compound registration and data integrity in electronic laboratory notebooks (ELN) and compound management systems [2]. This procurement-grade documentation distinguishes CAS 919278-16-3 from less well-characterized N5-substituted analogs whose purity and identity are not independently verified, reducing regulatory and reproducibility risk during preclinical development [1].

Quote Request

Request a Quote for 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.